molecular formula C5H4F6N2O6 B14315670 2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane CAS No. 113689-59-1

2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane

Katalognummer: B14315670
CAS-Nummer: 113689-59-1
Molekulargewicht: 302.09 g/mol
InChI-Schlüssel: LCRBMFCOXTVDMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane is a chemical compound characterized by its unique structure, which includes multiple fluorine and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Biology: Potential use in the study of biological systems due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: May be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane involves its interaction with molecular targets through its fluorine and nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane is unique due to the presence of multiple fluorine and nitro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

113689-59-1

Molekularformel

C5H4F6N2O6

Molekulargewicht

302.09 g/mol

IUPAC-Name

2-[(2,2-difluoro-2-nitroethoxy)-difluoromethoxy]-1,1-difluoro-1-nitroethane

InChI

InChI=1S/C5H4F6N2O6/c6-3(7,12(14)15)1-18-5(10,11)19-2-4(8,9)13(16)17/h1-2H2

InChI-Schlüssel

LCRBMFCOXTVDMX-UHFFFAOYSA-N

Kanonische SMILES

C(C([N+](=O)[O-])(F)F)OC(OCC([N+](=O)[O-])(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.